molecular formula C9H7FN2O2 B3339684 [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1153456-93-9

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No. B3339684
CAS RN: 1153456-93-9
M. Wt: 194.16 g/mol
InChI Key: USFDLNBWFJBASE-UHFFFAOYSA-N
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Description

“[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 . The CAS number for this compound is 1153456-93-9 .


Molecular Structure Analysis

The molecular structure of “[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” consists of a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and a methanol group .


Physical And Chemical Properties Analysis

“[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol” has a predicted boiling point of 336.9±52.0 °C and a predicted density of 1.367±0.06 g/cm3 . The predicted pKa value is 11.93±0.10 .

Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

1,2,4-oxadiazole derivatives have been studied for their crystal packing characteristics, emphasizing the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These interactions are crucial in stabilizing the molecular conformations and supramolecular architectures of these compounds, with significant implications for their physical properties and potential applications in material science (Sharma et al., 2019).

Fluorescence Quenching and Sensing Applications

Thiophene-substituted 1,3,4-oxadiazole derivatives have demonstrated interesting fluorescence quenching properties, making them potential candidates for fluorescence-based sensors. These compounds can act as chemosensors for various metal ions, such as aniline, due to their sensitivity and selective fluorescence response, highlighting their potential in environmental monitoring and chemical sensing (Naik et al., 2018).

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group have been synthesized and tested for their insecticidal activity against certain crop pests. These studies suggest the potential of these compounds as insecticides, contributing to agricultural chemistry (Mohan et al., 2004).

Anticancer and Antimicrobial Agents

The development of novel (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has shown promise in anticancer and antimicrobial applications. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, demonstrating significant biological activity and potential therapeutic applications (Naik et al., 2022).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been explored for its application as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibit excellent thermal and oxidative stability, lower methanol permeability, and high proton conductivity, indicating their potential in enhancing fuel cell performance (Xu et al., 2013).

properties

IUPAC Name

[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFDLNBWFJBASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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